Tert-butyl 2-chloro-4-cyanobenzylcarbamate
CAS No.: 939980-27-5
Cat. No.: VC16920428
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939980-27-5 |
|---|---|
| Molecular Formula | C13H15ClN2O2 |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | tert-butyl N-[(2-chloro-4-cyanophenyl)methyl]carbamate |
| Standard InChI | InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-15)6-11(10)14/h4-6H,8H2,1-3H3,(H,16,17) |
| Standard InChI Key | CZDFVHVDBCSNAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Tert-butyl 2-chloro-4-cyanobenzylcarbamate is systematically named as carbamic acid, N-[(2-chloro-4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester. Its IUPAC name reflects the tert-butyl carbamate group attached to a benzyl ring substituted at the 2-position with chlorine and the 4-position with a nitrile group . The compound’s CAS Registry Number (939980-27-5) ensures unambiguous identification across chemical databases.
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remain unpublished, analogous tert-butyl carbamates exhibit characteristic infrared (IR) absorption bands at 1680–1720 cm for the carbonyl (C=O) stretch and 3200–3400 cm for N–H vibrations . Nuclear magnetic resonance (NMR) spectra of similar derivatives, such as tert-butyl 4-cyanobenzylcarbamate, reveal aromatic proton resonances at δ 7.62–7.39 ppm and tert-butyl singlet peaks at δ 1.46 ppm in NMR .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The most efficient synthesis involves the reaction of 2-chloro-4-cyanobenzylamine with di-tert-butyl dicarbonate (BocO) in dichloromethane, catalyzed by triethylamine (TEA) at ambient temperature (20°C). This method achieves a 93% yield, as demonstrated in optimized protocols :
Key steps include:
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Deprotonation: TEA abstracts the amine proton, generating a nucleophilic benzylamine species.
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Boc Protection: The amine reacts with BocO to form the carbamate linkage.
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Workup: Sequential washing with 1 M HCl and saturated NaHCO ensures purity .
Alternative Methodologies
Hydroxylamine-mediated transformations enable further functionalization. For instance, reacting the nitrile group with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) at 75°C produces amidoxime derivatives, a precursor for heterocyclic compounds like 1,2,4-oxadiazoles :
Physicochemical Properties
Experimental and predicted properties are summarized below:
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 405.0 ± 40.0°C | Predicted (EPI Suite) |
| Density | 1.20 ± 0.1 g/cm | Predicted |
| pKa | 11.55 ± 0.46 | Predicted |
| Solubility | Insoluble in water; soluble in THF, DCM | Experimental |
The elevated boiling point and moderate density align with its aromatic and polar functional groups. The pKa suggests weak acidity, likely associated with the carbamate NH group .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Tert-butyl 2-chloro-4-cyanobenzylcarbamate serves as a versatile building block in drug discovery. Its chloro and cyano substituents allow for:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings to install aryl groups.
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Nucleophilic Substitutions: Displacement of chloride with amines or thiols.
Case Study: Anti-Inflammatory Agents
Structural analogs, such as tert-butyl 2-(substituted benzamido)phenylcarbamates, exhibit notable anti-inflammatory activity. In carrageenan-induced rat paw edema assays, derivatives demonstrated 39–54% inhibition of inflammation, rivaling indomethacin . Molecular docking studies suggest COX-2 enzyme inhibition via hydrophobic interactions with the tert-butyl group .
Future Directions and Research Gaps
Unexplored Synthetic Applications
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Photocatalyzed Functionalization: Leveraging visible-light catalysis to modify the chloro substituent.
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Bioconjugation: Exploring carbamate stability in peptide coupling reactions.
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